![molecular formula C17H16ClN3O4S B13204293 Benzyl N-[7-(chlorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate](/img/structure/B13204293.png)
Benzyl N-[7-(chlorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-[7-(chlorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate is a chemical compound with the molecular formula C17H16ClN3O4S and a molecular weight of 393.84 g/mol . This compound is primarily used for research purposes and has applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-[7-(chlorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate typically involves the reaction of 7-(chlorosulfonyl)-1,5-dimethyl-1H-indazole with benzyl carbamate under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl N-[7-(chlorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives .
Applications De Recherche Scientifique
Benzyl N-[7-(chlorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in various studies.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of Benzyl N-[7-(chlorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl N-(chlorosulfonyl)carbamate: Similar in structure but lacks the indazole moiety.
Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate: Contains a cyclopropyl group instead of the indazole ring.
Uniqueness
Benzyl N-[7-(chlorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate is unique due to the presence of the indazole ring, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and reactivity .
Propriétés
Formule moléculaire |
C17H16ClN3O4S |
|---|---|
Poids moléculaire |
393.8 g/mol |
Nom IUPAC |
benzyl N-(7-chlorosulfonyl-1,5-dimethylindazol-3-yl)carbamate |
InChI |
InChI=1S/C17H16ClN3O4S/c1-11-8-13-15(14(9-11)26(18,23)24)21(2)20-16(13)19-17(22)25-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,19,20,22) |
Clé InChI |
DVHCZEDPUHPHGT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1)S(=O)(=O)Cl)N(N=C2NC(=O)OCC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-3-[Bis(2-methylpropyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13204217.png)
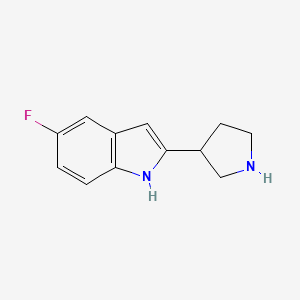
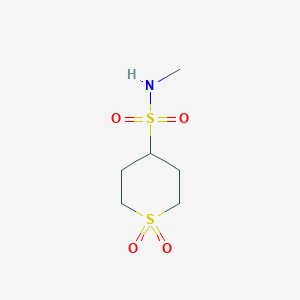
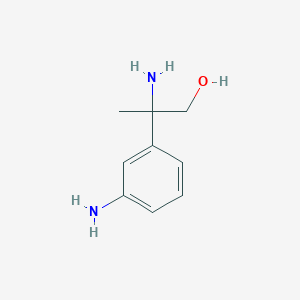
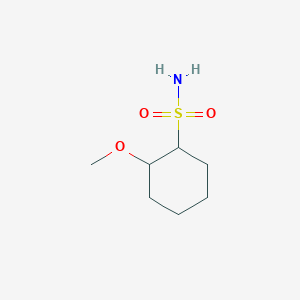
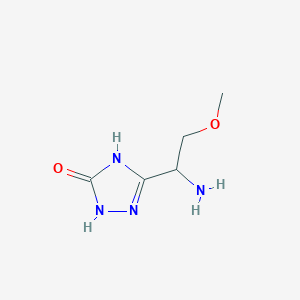

![2-[(4-Bromophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13204263.png)
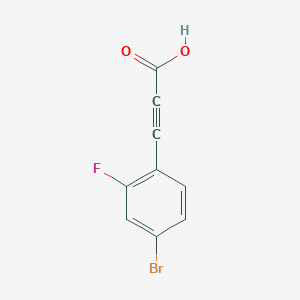
![Propan-2-yl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13204277.png)
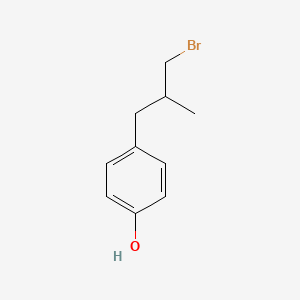
![3-[(Butan-2-yloxy)methyl]-2-methoxyaniline](/img/structure/B13204283.png)
![4-[(4,4-Dimethylcyclohexyl)amino]butan-2-ol](/img/structure/B13204284.png)
![3-[5-(4-Iodophenyl)-1,3,4-thiadiazol-2-yl]propan-1-amine](/img/structure/B13204298.png)
